Alaproclate, (R)-
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Overview
Description
SirT1 enhancer A03 is a small molecule identified for its ability to enhance the activity of Silent Information Regulator 1 (SirT1), a NAD±dependent deacetylase. SirT1 plays a crucial role in regulating various cellular processes, including gene expression, metabolism, and aging. Enhancing SirT1 activity has been linked to potential therapeutic benefits in treating neurodegenerative diseases, metabolic disorders, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SirT1 enhancer A03 involves high-throughput screening (HTS) to identify potential candidates. The compound is then synthesized through a series of organic reactions, including condensation, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of SirT1 enhancer A03 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and adhering to regulatory standards. The process may include continuous flow synthesis, automated purification systems, and rigorous testing for impurities .
Chemical Reactions Analysis
Types of Reactions: SirT1 enhancer A03 primarily undergoes deacetylation reactions facilitated by SirT1. It can also participate in other reactions such as oxidation and reduction, depending on the cellular environment .
Common Reagents and Conditions:
Deacetylation: NAD+ as a cofactor, physiological pH, and temperature.
Oxidation: Reactive oxygen species (ROS) or specific oxidizing agents.
Reduction: Reducing agents like glutathione or specific enzymes.
Major Products: The major products of these reactions include deacetylated proteins, oxidized metabolites, and reduced intermediates, which play roles in various cellular pathways .
Scientific Research Applications
SirT1 enhancer A03 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study deacetylation reactions and enzyme kinetics.
Biology: Investigates the role of SirT1 in cellular processes such as aging, apoptosis, and DNA repair.
Medicine: Explores therapeutic potential in treating neurodegenerative diseases (e.g., Alzheimer’s disease), metabolic disorders (e.g., diabetes), and inflammatory conditions.
Mechanism of Action
SirT1 enhancer A03 exerts its effects by binding to SirT1 and enhancing its deacetylase activity. This leads to the deacetylation of various substrates, including histones, transcription factors, and metabolic enzymes. The enhanced deacetylation activity modulates gene expression, improves mitochondrial function, and reduces oxidative stress. Key molecular targets include tumor protein p53, peroxisome proliferator-activated receptor gamma coactivator 1-alpha, and nuclear factor kappa-light-chain-enhancer of activated B cells .
Comparison with Similar Compounds
Resveratrol: A natural polyphenol that activates SirT1 and has been studied for its anti-aging and cardioprotective effects.
Nicotinamide Riboside: A precursor of NAD+ that enhances SirT1 activity indirectly by increasing NAD+ levels.
Uniqueness of SirT1 Enhancer A03: SirT1 enhancer A03 is unique due to its high specificity and potency in enhancing SirT1 activity. Unlike other compounds, it has shown significant brain penetration and cognitive improvement in Alzheimer’s disease models without observed toxicity .
Properties
CAS No. |
66171-73-1 |
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Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2R)-2-aminopropanoate |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m1/s1 |
InChI Key |
FZSPJBYOKQPKCD-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.